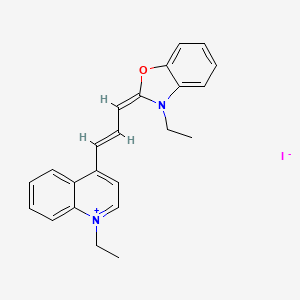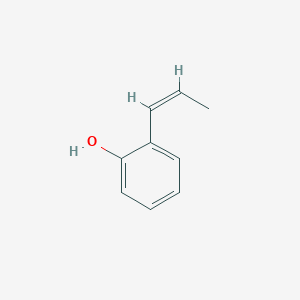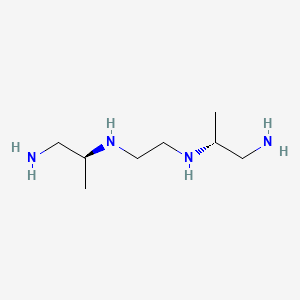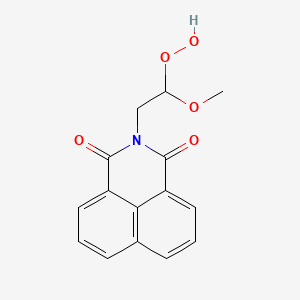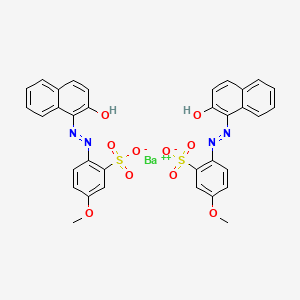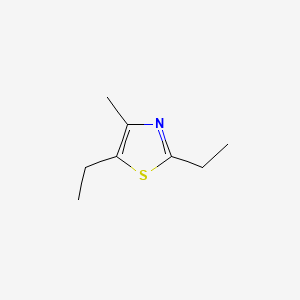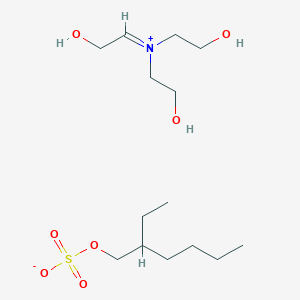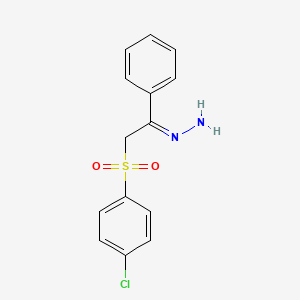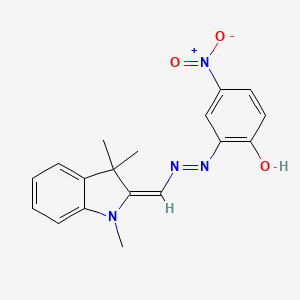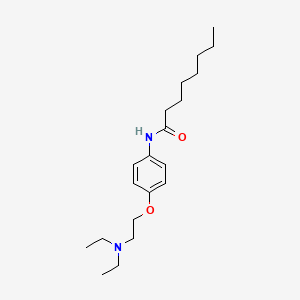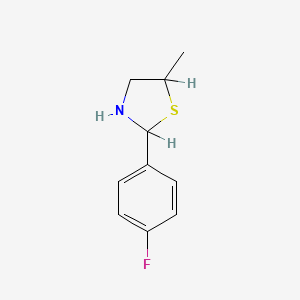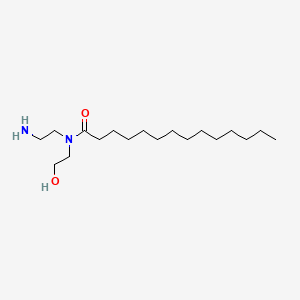
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is a chemical compound belonging to the class of fatty acid amides It is characterized by its long-chain fatty acid moiety, myristic acid, and the presence of both amino and hydroxyl functional groups
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of myristic acid with 2-aminoethanol and 2-hydroxyethylamine under specific conditions. The reaction typically involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are typically employed.
Major Products Formed:
Oxidation Products: Myristic acid derivatives with carboxylic acid groups.
Reduction Products: Alcohols and amines derived from the fatty acid chain.
Substitution Products: Various amides and esters depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is used as a building block in organic synthesis, particularly in the creation of complex molecules and polymers. Biology: The compound has been studied for its potential biological activities, including its role in cell signaling and membrane interactions. Medicine: Research has explored its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with cellular membranes and proteins. Its fatty acid chain allows it to integrate into lipid bilayers, while the amino and hydroxyl groups can form hydrogen bonds and ionic interactions with target molecules. The specific molecular targets and pathways involved depend on the biological context and the presence of other interacting molecules.
相似化合物的比较
N-(2-Aminoethyl)ethanolamine (AEEA): Similar in structure but lacks the myristic acid moiety.
Tris(2-aminoethyl)amine: Contains multiple amino groups but does not have the hydroxyl group.
N-(2-Hydroxyethyl)myristamide: Lacks the amino group present in the compound of interest.
Uniqueness: N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is unique due to the combination of both amino and hydroxyl groups attached to the myristic acid chain, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
属性
CAS 编号 |
65588-70-7 |
|---|---|
分子式 |
C18H38N2O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-N-(2-hydroxyethyl)tetradecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20(15-14-19)16-17-21/h21H,2-17,19H2,1H3 |
InChI 键 |
ZWXKFCFXNGTGEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)N(CCN)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


